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Compound of Interest |

Ethyl 2-oxabicyclo[3.1.0]hexane-6-
Compound Name:

carboxylate
CAS No.: 90482-42-1
Cat. No.: B1279422

Get Quote

In the landscape of modern drug discovery, the rational design of small molecule therapeutics

hinges on achieving a delicate balance between potency, selectivity, and favorable
pharmacokinetic properties. A key strategy in this endeavor is the use of conformationally
constrained scaffolds that mimic the bioactive conformation of a pharmacophore, thereby
reducing the entropic penalty of binding to a biological target and often leading to enhanced
potency and selectivity.[1] Ethyl 2-oxabicyclo[3.1.0]Jhexane-6-carboxylate is a prime
example of such a strategically valuable building block. Its rigid bicyclic structure serves as a
bioisostere for cyclohexane, offering a three-dimensional framework that is finding increasing
application in the synthesis of complex biologically active molecules.[1] This guide provides an
in-depth overview for researchers, scientists, and drug development professionals on sourcing
this versatile chemical entity, ensuring its quality, and leveraging it in a key application: the
synthesis of novel antiviral agents.

The core structure, a fusion of a cyclopropane and a tetrahydrofuran ring, imparts significant
conformational rigidity.[2] This inherent structural constraint is particularly advantageous in the
design of nucleoside analogues, where the conformation of the sugar moiety is a critical
determinant of biological activity.[3][4] By locking the puckering of the furanose-like ring, the 2-
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oxabicyclo[3.1.0]hexane scaffold allows for the precise presentation of pharmacophoric
elements, a feature that has been exploited in the development of potent antiviral compounds.

[5]16]

Sourcing and Procurement of Ethyl 2-
oxabicyclo[3.1.0]hexane-6-carboxylate

A critical first step in any research and development program is the reliable procurement of
starting materials. Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is available from a number
of chemical suppliers. However, it is crucial to note that different CAS numbers may be listed,
often corresponding to different stereoisomers or closely related analogues. The specific
stereochemistry of the bicyclic system can have a profound impact on the biological activity of
the final compound, and thus, careful consideration of the desired isomer is paramount.

Below is a comparative table of suppliers offering Ethyl 2-oxabicyclo[3.1.0]hexane-6-
carboxylate and its isomers. Researchers are advised to contact the suppliers directly to
obtain certificates of analysis and confirm the specific stereochemistry of the offered product.
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. Molecular .
Supplier Product Name  CAS Number Purity
Formula

ethyl 2-
Santa Cruz oxabicyclo[3.1.0] - -
_ Not specified C8H1203 Not specified
Biotechnology hexane-6-

carboxylate

Ethyl 2-
oxobicyclo[3.1.0] -~

Fluorochem Not specified C9H1203 95%
hexane-6-

carboxylate

2-
Oxabicyclo[3.1.0]

CymitQuimica hexane-6- 90482-42-1 C8H1203 Not specified
carboxylic acid,

ethyl ester

ethyl
(1R,3r,5S)-6-

Sigma-Aldrich oxabicyclo[3.1.0] 1622218-77-2 C8H1203 Not specified
hexane-3-

carboxylate

Ethyl trans-3-
oxabicyclo[3.1.0]

ChemScene 81056-11-3 C8H1203 >08%
hexane-6-

carboxylate

Quality Assessment and Analytical Characterization

Ensuring the identity and purity of Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a non-
negotiable prerequisite for its use in synthesis. A self-validating system of protocols relies on
rigorous analytical characterization of all starting materials. The primary techniques for verifying
the structure and purity of this compound are Nuclear Magnetic Resonance (NMR)
spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry
(MS).
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: Both *H and 3C NMR are indispensable
for confirming the molecular structure. The proton NMR spectrum should exhibit
characteristic signals for the ethyl ester group (a quartet and a triplet) and a complex series
of multiplets corresponding to the protons on the bicyclic core. The integration of these
signals should be consistent with the number of protons in each environment. The 13C NMR
spectrum will provide evidence for the carbonyl carbon of the ester, the two carbons of the
ethyl group, and the carbons of the bicyclic framework.[7]

o High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the
purity of the compound. A high-quality sample should ideally show a single major peak under
various solvent conditions. The presence of significant secondary peaks would indicate
impurities that may need to be removed by chromatography before proceeding with the
synthesis.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. Techniques such as Electrospray lonization (ESI) or Gas Chromatography-Mass
Spectrometry (GC-MS) should show a molecular ion peak corresponding to the calculated
mass of C8H1203 (156.18 g/mol ).[8][9]

Application in the Synthesis of Antiviral Nucleoside
Analogues: A Step-by-Step Protocol

The utility of Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate as a synthetic intermediate is
well-demonstrated in the preparation of conformationally restricted nucleoside analogues.[3]
The following protocol outlines a representative synthetic sequence for the conversion of this
building block into a functionalized bicyclic core, ready for coupling with a nucleobase. This
protocol is adapted from established methodologies for the synthesis of related
bicyclo[3.1.0]hexane systems.[5]

Workflow for the Synthesis of a Functionalized Bicyclic
Core

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.rsc.org/suppdata/ob/c3/c3ob40441b/c3ob40441b.pdf
https://www.scbt.com/ko/p/ethyl-2-oxabicyclo3-1-0hexane-6-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-oxa-bicyclo_3.1.0_hexane-6-carboxylate
https://www.benchchem.com/product/b1279422/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-constrained-scaffold
https://www.researchgate.net/publication/7665715_Synthesis_of_Nucleoside_Analogues_Bearing_the_Five_Naturally_Occurring_Nucleic_Acid_Bases_Built_on_a_2-Oxabicylo310hexane_Scaffold
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126181/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of Functionalized Bicyclic Core
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Caption: Synthetic workflow for the conversion of Ethyl 2-oxabicyclo[3.1.0]hexane-6-
carboxylate to a protected alcohol intermediate.

Experimental Protocol

Step 1: Saponification of the Ethyl Ester

o Rationale: The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic
acid. This is a standard saponification reaction, typically carried out under basic conditions.
The resulting carboxylate salt is then protonated in an acidic workup.
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e Procedure:

Dissolve Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a mixture of ethanol
and water (3:1).

Add sodium hydroxide (1.1 eq) and stir the reaction mixture at room temperature for 16
hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCI.
Extract the product with ethyl acetate (3 x 50 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in
vacuo to yield the crude carboxylic acid, which can often be used in the next step without
further purification.

Step 2: Reduction of the Carboxylic Acid to the Primary Alcohol

e Rationale: The carboxylic acid is reduced to the primary alcohol. Sodium borohydride is a

suitable reducing agent for this transformation when the reaction is refluxed in an alcoholic

solvent.[5]

e Procedure:

[e]

o

[¢]

[¢]

Dissolve the crude carboxylic acid from the previous step in ethanol.
Add sodium borohydride (5.0 eq) portion-wise at room temperature.
Heat the reaction mixture to reflux for 3 hours.

Cool the reaction to 0 °C and slowly add 2N HCI to quench the excess sodium
borohydride.
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o Remove the ethanol under reduced pressure.
o Extract the agueous residue with ethyl acetate (3 x 50 mL).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o Purify the crude product by silica gel column chromatography to obtain the desired
hydroxymethyl bicyclic core.

Step 3: Protection of the Primary Alcohol

o Rationale: The primary alcohol is protected to prevent its interference in subsequent
reactions, such as the coupling with a nucleobase. A silyl ether, such as a tert-
butyldiphenylsilyl (TBDPS) group, is a robust protecting group that is stable to a wide range
of reaction conditions and can be selectively removed later in the synthesis.[5]

e Procedure:
o Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
o Add imidazole (2.5 eq) and tert-butyldiphenylsilyl chloride (TBDPSCI, 1.2 eq).
o Stir the reaction at room temperature overnight.
o Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o Purify the product by silica gel column chromatography to yield the TBDPS-protected
bicyclic core.

This protected intermediate is now a versatile building block that can be further elaborated, for
instance, by opening the epoxide ring and subsequently coupling with various nucleobases to
generate a library of novel nucleoside analogues for antiviral screening.
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Conclusion and Future Perspectives

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a valuable and versatile building block for
the synthesis of complex molecular architectures. Its rigid, three-dimensional structure makes it
an attractive scaffold for the design of potent and selective therapeutic agents. While its
application in the synthesis of antiviral nucleoside analogues is a prominent example, its utility
extends to other areas of medicinal chemistry, including the development of metabotropic
glutamate receptor modulators for the treatment of neurological disorders.[1][10] As the
demand for novel chemical entities with well-defined three-dimensional structures continues to
grow, the importance of scaffolds like Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate in drug
discovery is set to increase. Future research will likely focus on the development of new
synthetic methodologies to access a wider range of stereocisomers and functionalized
derivatives of this promising bicyclic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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